Odevixibat

Descripción general

Descripción

Odevixibat, or A4250, is an ileal sodium/bile acid cotransporter inhibitor indicated for the treatment of pruritus in patients older than 3 months, with progressive familial intrahepatic cholestasis (PFIC). This compound is the first approved non-surgical treatment option for PFIC. Previous therapies for PFIC included a bile acid sequestrant such as [ursodeoxycholic acid]. this compound was granted FDA and Health Canada approval on 20 July 2021 and 13 November 2023 respectively.

This compound is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of this compound is as an Ileal Bile Acid Transporter Inhibitor.

This compound is an orally available inhibitor of the ilieal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease such as progressive familial intrahepatic cholestasis. This compound is associated with transient serum enzyme elevations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.

Actividad Biológica

Odevixibat, also known as Bylvay (chemical designation A4250), is an oral small-molecule inhibitor of the ileal bile acid transporter (IBAT). It has been primarily developed for the treatment of progressive familial intrahepatic cholestasis (PFIC) and is indicated for managing severe pruritus associated with cholestatic liver diseases. Its mechanism of action involves the inhibition of bile acid reabsorption in the terminal ileum, leading to decreased serum bile acid levels and increased fecal bile acid excretion.

This compound targets the IBAT, which is responsible for the reabsorption of conjugated bile acids from the intestine back into the portal circulation. By inhibiting this transporter, this compound reduces the enterohepatic circulation of bile acids, resulting in:

- Lower serum bile acid levels : This is critical in conditions like PFIC where elevated bile acids can lead to liver damage and pruritus.

- Increased fecal bile acid excretion : This shift helps alleviate symptoms associated with cholestasis.

Key Studies and Findings

-

PEDFIC 1 and PEDFIC 2 Trials :

Parameter Baseline Mean Week 96 Mean p-value Serum Bile Acids 228.0 µmol/L Significantly reduced (exact value not provided) <0.001 ALT ~2 × ULN Improved Not specified AST <2 × ULN Improved Not specified - Phase 2 Study :

- Long-term Safety and Tolerability :

Case Studies

- Case Study A : A patient with PFIC1 showed dramatic improvement in sBA levels from baseline values of 254.5 µmol/L to significantly lower levels after treatment initiation.

- Case Study B : Two siblings with complete loss of bile salt export pump protein did not respond to this compound and subsequently required liver transplantation due to severe symptoms .

Summary of Biological Activity

This compound demonstrates substantial biological activity through its role as an IBAT inhibitor, effectively reducing serum bile acids and improving liver function markers in patients with PFIC. Its safety profile is generally acceptable, making it a viable treatment option for managing cholestatic symptoms.

Aplicaciones Científicas De Investigación

Treatment of Progressive Familial Intrahepatic Cholestasis (PFIC)

PFIC is a rare genetic disorder that leads to cholestasis and severe itching (pruritus). Clinical trials have demonstrated that odevixibat significantly reduces pruritus and serum bile acid levels in children with PFIC.

- PEDFIC Trials : The PEDFIC 1 and 2 trials evaluated the efficacy of this compound in children with PFIC. In PEDFIC 1, a 24-week double-blind study, this compound showed a significant reduction in pruritus compared to placebo. The open-label extension (PEDFIC 2) confirmed these findings over a longer duration (72 weeks), showing sustained improvements in symptoms and serum bile acid levels .

Treatment of Alagille Syndrome (ALGS)

ALGS is another condition associated with cholestasis and pruritus. This compound has been studied for its effectiveness in managing symptoms associated with this syndrome.

- ASSERT Study : This phase 3 trial assessed the safety and efficacy of this compound in patients with ALGS. Results indicated that patients receiving this compound experienced significant reductions in caregiver-reported scratching scores and serum bile acid concentrations compared to those on placebo. The primary endpoint was met, demonstrating its potential as a non-surgical intervention for symptom relief .

Case Studies and Real-World Evidence

Several case studies provide insights into the real-world application of this compound:

- Case Series on PFIC : A case series involving nine patients with PFIC indicated that most experienced improvements in pruritus and liver function tests after starting this compound treatment. Notably, patients with complete loss of bile salt export pump (BSEP) protein did not respond well to treatment, suggesting the need for careful patient selection .

- Longitudinal Observations : In clinical practice settings, patients treated with this compound showed improvements in quality of life indicators such as sleep and overall well-being. However, some cases reported transient abdominal complaints which were manageable .

Efficacy Data Table

| Study | Population | Duration | Efficacy Endpoint | Results |

|---|---|---|---|---|

| PEDFIC 1 | Children with PFIC | 24 weeks | Reduction in pruritus | Significant vs placebo (p<0.001) |

| PEDFIC 2 | Children with PFIC | 72 weeks | Sustained reduction in pruritus and bile acids | Sustained efficacy observed |

| ASSERT | Patients with ALGS | 24 weeks | Change in scratching score | Significant improvement (p=0.002) |

| Real-World Study | Patients with PFIC | Varies | Improvement in quality of life | Majority reported symptom relief |

Safety Profile

This compound has generally been well tolerated among patients. Common adverse events include diarrhea and abdominal pain; however, these are often mild and manageable. The incidence of serious adverse events was comparable to placebo groups across studies, indicating a favorable safety profile for long-term use .

Propiedades

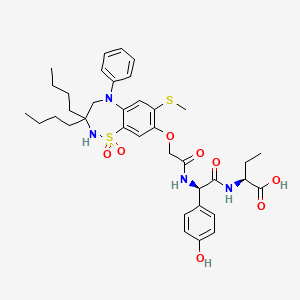

IUPAC Name |

(2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULSCZPZVQIMFM-IPZQJPLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)C4=CC=CC=C4)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336860 | |

| Record name | Odevixibat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Progressive familiar intrahepatic cholestasis (PFIC) is a group of autosomal recessive disorders leading to cholestasis, fibrosis, and eventually a need for liver transplantation. Patients with PFIC require liver transplants or develop hepatocellular carcinomas in their first few years of life. Many of these patients experience severe pruritus. The exact mechanism of pruritus is PFIC is not known, but lower concentrations of bile acids have been shown to reduce pruritus. Patients with certain forms of PFIC type 2, associated with a non-functional or absent bile salt export pump, are not expected to benefit from odevixibat treatment. The ileal sodium/bile acid cotransporter is a transport glycoprotein responsible for reabsorption of 95% of bile acids in the distal ileum. Odevixibat is a reversible inhibitor of the ileal sodium/bile acid contransporter. Patients taking odevixibat for a week experienced a 56% reduction in bile acid area under the curve with a 3 mg once daily dose. A 1.5 mg daily dose lead to a 43% reduction in bile acid area under the curve. The decreased reabsorption of bile acids, leads to reduced stimulation of FXR, which reduces expression of FGF19, reducing binding of FGF19 to FGF4R, decreasing inhibition of bile acid synthesis. Further synthesis of bile acids that will not be reabsorbed in the intestine contributes to lowering low density lipoprotein levels. | |

| Record name | Odevixibat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

501692-44-0 | |

| Record name | Odevixibat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501692440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odevixibat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Odevixibat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ODEVIXIBAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W150K0UUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Odevixibat?

A1: this compound functions as a potent and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). [, , , ] This transporter protein is primarily located in the terminal ileum and plays a crucial role in the enterohepatic circulation of bile acids by facilitating their reabsorption from the intestine back into the liver. [, , ]

Q2: How does this compound's inhibition of IBAT impact bile acid levels?

A2: By inhibiting IBAT, this compound effectively reduces the reabsorption of bile acids in the ileum, leading to increased fecal excretion of bile acids and a subsequent decrease in circulating bile acid levels. [, , , ]

Q3: What are the downstream therapeutic effects of this compound's mechanism of action?

A3: The reduction in serum bile acid levels achieved through this compound's inhibition of IBAT has been shown to alleviate pruritus (itching), a common and often debilitating symptom in patients with cholestatic liver diseases. [, , , , , ] This therapeutic effect is particularly notable in conditions like progressive familial intrahepatic cholestasis (PFIC), where elevated bile acid levels are a key driver of the disease pathology. [, , , , , , ]

Q4: Does this compound impact bile acid secretion in patients with PFIC2 (bile salt export pump deficiency)?

A4: Research suggests that this compound treatment might induce biliary bile acid secretion in PFIC2 patients who respond to the therapy. [] This observation suggests a potential influence on bile acid transport mechanisms beyond IBAT inhibition, warranting further investigation.

Q5: Is there publicly available information regarding the molecular formula, weight, and spectroscopic data of this compound?

A5: Detailed information regarding the specific molecular formula, weight, and spectroscopic data of this compound is not extensively discussed within the provided research abstracts. Further exploration of patents and primary literature might be necessary to obtain such specific structural data.

Q6: What is the primary route of administration for this compound?

A6: this compound is formulated for oral administration. [, ]

Q7: How does this compound affect bile acid levels after administration?

A7: Studies indicate that a single, oral dose of 3 mg of this compound can reduce the area under the curve (AUC) of bile acids by 56% within a week. [] Similarly, a daily dose of 1.5 mg has been shown to decrease the bile acid AUC by 43%. []

Q8: Does concomitant use of ursodeoxycholic acid (UDCA) or rifampicin affect this compound's efficacy?

A8: Research suggests that the proportion of patients achieving a serum bile acid response to this compound is generally similar between those using and not using concomitant UDCA and/or rifampicin. [] This observation indicates that this compound's efficacy might not be significantly impacted by these commonly used medications for cholestatic liver diseases.

Q9: What in vitro models have been used to study this compound's mechanism of action?

A9: Caco-2 cell lines, derived from human colon adenocarcinoma, are commonly employed as an in vitro model to investigate intestinal transport processes. [] Studies utilizing Caco-2 cells have demonstrated that this compound effectively inhibits the active, sodium-dependent transport of glycocholic acid, a major bile acid, signifying the presence and functionality of ASBT in this model. []

Q10: Have any animal models been used to evaluate this compound's efficacy?

A10: While the provided abstracts don't mention specific animal models, preclinical studies often employ rodent models to evaluate the efficacy and safety of novel therapeutics before human trials. Information regarding the specific animal models used for this compound might be found in comprehensive research articles or regulatory documents.

Q11: What clinical trials have been conducted to evaluate this compound's efficacy and safety in humans?

A11: this compound has been investigated in several clinical trials, including the PEDFIC 1 and PEDFIC 2 studies, which focused on its efficacy and safety in children with PFIC. [, , , , , , , , ] Additionally, the ASSERT and ASSERT-EXT trials assessed its use in patients with Alagille syndrome. [] These trials have provided valuable insights into this compound's clinical efficacy in reducing pruritus, improving sleep quality, and its potential impact on growth and hepatic parameters in specific patient populations. [, , , , , , , ]

Q12: What are the known side effects associated with this compound treatment?

A12: While the provided abstracts don't extensively discuss side effects, some studies mention potential adverse events such as diarrhea, vomiting, and elevated transaminase levels. [, ] Comprehensive information regarding the safety profile of this compound can be found in the prescribing information and published clinical trial data.

Q13: Does this compound exhibit any specific targeting properties beyond its action on IBAT in the ileum?

A13: The provided abstracts primarily highlight this compound's interaction with IBAT in the ileum. [, , , ] There is no explicit mention of additional specific targeting properties to other tissues or organs.

Q14: What analytical techniques are commonly employed to quantify this compound in biological samples?

A14: While the provided research abstracts don't specify the analytical techniques used for this compound quantification, high-performance liquid chromatography (HPLC) coupled with appropriate detection methods (e.g., UV, mass spectrometry) is commonly employed for analyzing drugs in biological matrices. []

Q15: Is there any information available regarding the environmental impact and degradation of this compound?

A15: The provided research abstracts do not offer insights into the environmental impact or degradation pathways of this compound. Evaluating the ecological impact of pharmaceuticals is crucial, and further research should address the environmental fate and potential effects of this compound.

Q16: What are some key areas for future research on this compound?

A16: Several areas warrant further investigation, including:

- Long-term safety and efficacy: Continued monitoring of patients receiving long-term this compound treatment is crucial to assess its sustained efficacy and potential for long-term adverse effects. [, , ]

- Impact on disease progression: Investigating whether this compound, by reducing bile acid burden, can modify the natural history of cholestatic liver diseases and potentially delay or prevent the need for liver transplantation is crucial. [, , ]

- Mechanism in PFIC2: Further research is needed to elucidate the observation of this compound inducing biliary bile acid secretion in responsive PFIC2 patients. [] This finding may reveal additional therapeutic targets or mechanisms beyond IBAT inhibition.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.